(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid
Description
Properties
CAS No. |
278598-52-0 |
|---|---|
Molecular Formula |
C31H40N4O8 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H40N4O8/c1-19(2)16-24(33-27(36)18-42-26-7-5-4-6-20(26)3)29(38)34-25(30(39)40)17-21-8-10-23(11-9-21)43-31(41)35-14-12-22(13-15-35)28(32)37/h4-11,19,22,24-25H,12-18H2,1-3H3,(H2,32,37)(H,33,36)(H,34,38)(H,39,40)/t24-,25-/m0/s1 |
InChI Key |
RZMCXMNNXGCFQG-DQEYMECFSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)OC(=O)N3CCC(CC3)C(=O)N)C(=O)O |
Other CAS No. |
278598-52-0 |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Functionalization
Piperidine is treated with ethyl chloroformate in anhydrous dichloromethane (DCM) at 0°C to form the 1-(ethoxycarbonyl)piperidine intermediate. Subsequent reaction with ammonium hydroxide under reflux yields 4-carbamoylpiperidine.
Reaction Conditions :
-
Step 1 : 0°C, 2 hr, 85% yield.
-
Step 2 : 80°C, 6 hr, 78% yield.
Activation for Carbamate Formation
The 4-carbamoylpiperidine is activated using triphosgene in tetrahydrofuran (THF) to generate the reactive 1-carbonyl chloride derivative. This intermediate is critical for subsequent coupling with the tyrosine hydroxyl group.
Preparation of the L-Tyrosine Backbone
The tyrosine backbone is modified to introduce the carbamate-linked piperidine:
Hydroxyphenyl Protection
L-Tyrosine is protected at the amino group using fluorenylmethyloxycarbonyl (Fmoc) chloride, while the carboxylic acid is esterified with methyl chloroformate. The phenolic hydroxyl group remains unprotected for later functionalization.
Characterization Data :
Carbamate Formation
The unprotected hydroxyl group of Fmoc-Tyr-OMe reacts with the piperidine carbonyl chloride (from Section 2.2) in the presence of N,N-diisopropylethylamine (DIPEA) to form the carbamate linkage.
Optimized Conditions :
Synthesis of the L-Leucine-Phenoxyacetyl Segment
The (2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl fragment is constructed via sequential amidation:
Phenoxyacetyl Chloride Preparation
2-(2-Methylphenoxy)acetic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.
Reaction Monitoring :
Coupling to L-Leucine
L-Leucine methyl ester reacts with phenoxyacetyl chloride in THF using triethylamine (TEA) as a base. The product, (2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoate, is isolated in 68% yield.
Purification : Flash chromatography (hexane/ethyl acetate, 7:3).
Final Assembly and Deprotection
Peptide Coupling
The Fmoc-protected tyrosine carbamate (Section 3.2) is deprotected using piperidine in DMF (20% v/v). The free amine is coupled with the leucine-phenoxyacetyl segment (Section 4.2) using HATU/DIPEA in DMF.
Coupling Efficiency :
Ester Hydrolysis
The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in THF/water (4:1) to yield the final propanoic acid.
Reaction Conditions :
-
0°C → room temperature, 12 hr.
-
Yield : 89%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Process Optimization and Challenges
Chemical Reactions Analysis
GW-559090 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
GW-559090 exerts its effects by binding to the integrin alpha-4/beta-1 (α4β1) complex, thereby inhibiting its interaction with vascular cell adhesion molecule-1 (VCAM-1) and other ligands . This inhibition prevents the adhesion and migration of immune cells, reducing inflammation and immune cell trafficking . The compound specifically targets the α4β1 integrin, making it a selective antagonist .
Comparison with Similar Compounds
GW-559090 is unique in its high affinity and selectivity for the α4β1 integrin. Similar compounds include:
Vedolizumab: Another monoclonal antibody that targets the α4β7 integrin and is used for the treatment of inflammatory bowel diseases.
These compounds differ in their molecular structure, mechanism of action, and therapeutic applications, highlighting the uniqueness of GW-559090 in targeting the α4β1 integrin .
Biological Activity
The compound known as (2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid, often referred to in the literature by its structural formula, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including a carbamoylpiperidine moiety and a phenolic component. Its molecular formula is C23H32N4O5, with a molecular weight of 432.53 g/mol. The presence of these groups suggests potential interactions with various biological targets.
Research indicates that this compound may function as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these endogenous lipids, which can modulate pain perception, inflammation, and other physiological processes .
Key Mechanistic Insights:
- Enzyme Inhibition: The compound exhibits a competitive inhibition profile against FAAH, leading to enhanced analgesic effects in preclinical models .
- Impact on Endocannabinoid System: By increasing levels of endocannabinoids, the compound may influence synaptic regulation and neuroinflammatory responses.
Analgesic Effects
Studies have demonstrated that the compound significantly reduces pain responses in various animal models. For instance:
- In a rat model of neuropathic pain induced by spinal nerve ligation, the compound attenuated tactile allodynia and thermal hyperalgesia .
- It also showed efficacy in models of acute tissue damage, suggesting broad-spectrum analgesic properties.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been noted in several studies:
- Carrageenan Paw Model: In this model, it effectively reduced paw swelling and pain associated with inflammation .
- Cytokine Modulation: Preliminary data suggest that the compound may decrease pro-inflammatory cytokine levels in vitro.
Case Studies and Research Findings
| Study | Model | Findings |
|---|---|---|
| Study 1 | Rat Spinal Nerve Ligation | Reduced tactile allodynia; increased endocannabinoid levels |
| Study 2 | Carrageenan-Induced Inflammation | Decreased paw swelling; lower cytokine production |
| Study 3 | Acute Pain Model | Significant reduction in thermal hyperalgesia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
